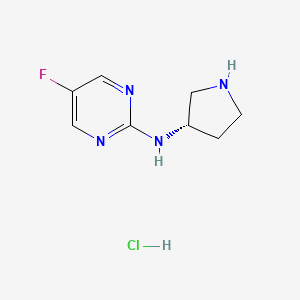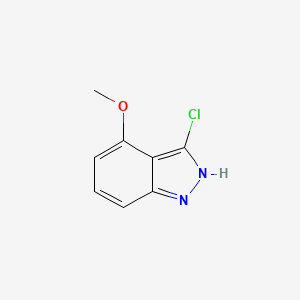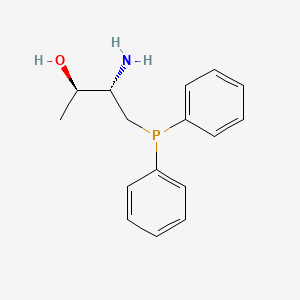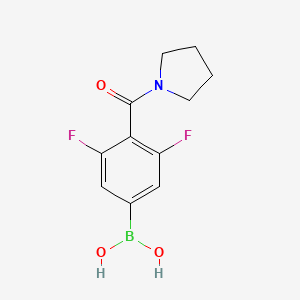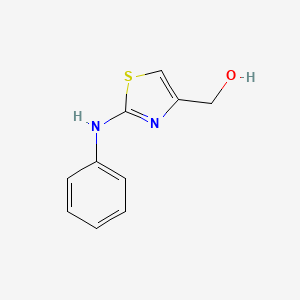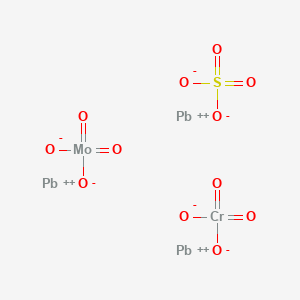![molecular formula C10H9BrO3 B3228583 Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate CAS No. 126534-57-4](/img/structure/B3228583.png)
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate
Übersicht
Beschreibung
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, also known as MBOA, is a chemical compound that has gained significant attention in the scientific research community. MBOA is a member of the oxoacetate family and is used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. This compound has also been shown to exhibit antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound is also readily available in large quantities, making it a cost-effective research tool. However, this compound has some limitations, including its limited solubility in water and its potential to form adducts with other compounds, which can affect its activity and specificity.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate. One potential direction is the development of new derivatives of this compound with improved activity and specificity. Another direction is the investigation of the mechanism of action of this compound and its potential targets in various diseases. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community. This compound has various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound exhibits various biological activities, including antitumor, anti-inflammatory, and antiviral activities. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to form adducts with other compounds. There are several future directions for the research on this compound, including the development of new derivatives, investigation of its mechanism of action, and potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHEUUYEWVQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B3228504.png)
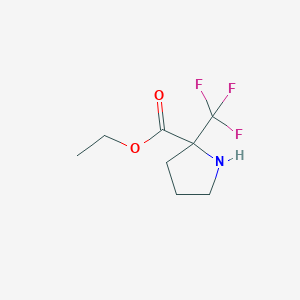
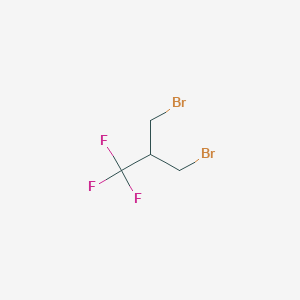

![2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B3228525.png)


